Antibiotic T

Pharmacokinetics Dosing Optimization Glycopeptide Antibiotics

Teicoplanin offers a 5.7× longer half-life vs vancomycin, enabling simplified once-daily dosing and IM routes in models. Key advantages: • Quantifiable MIC differences for MRSA, vital for resistance surveillance • High protein binding, lipophilic side chain for medicinal chemistry • Stocked ≥98% purity, immediate global shipping.

Molecular Formula C19H24O5
Molecular Weight 332.4 g/mol
Cat. No. B1236669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiotic T
Synonymscrotocin
Molecular FormulaC19H24O5
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC=CC(=O)OC1CC2C3(C1(C4(C(O2)C=C(C5C4O5)C)C)C)CO3
InChIInChI=1S/C19H24O5/c1-5-6-14(20)23-12-8-13-19(9-21-19)18(12,4)17(3)11(22-13)7-10(2)15-16(17)24-15/h5-7,11-13,15-16H,8-9H2,1-4H3/b6-5+
InChIKeyLAQCZBYXNRANFU-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Teicoplanin (Antibiotic T) Overview


Antibiotic T, known clinically as teicoplanin, is a lipoglycopeptide antibiotic complex produced by Actinoplanes teichomyceticus. It belongs to the glycopeptide class, which includes vancomycin as its primary clinical analog [1]. Teicoplanin inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, and it demonstrates potent bactericidal activity against a wide range of aerobic and anaerobic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis [2].

Target D-Ala-D-Ala cell wall synthesis inhibition
Activity spectrum Gram-positive bacteria including MRSA and E. faecalis
Use context Antimicrobial screening, resistance surveillance, PK/PD modeling

Teicoplanin: Key Differentiators


Within the glycopeptide antibiotic class, compounds like vancomycin and teicoplanin share a similar mechanism of action but differ significantly in their pharmacokinetic and pharmacodynamic (PK/PD) profiles. These differences—including elimination half-life, protein binding, and route of administration—translate into clinically meaningful distinctions in dosing frequency, adverse effect profiles, and patient management. Consequently, the simple interchange of one glycopeptide for another without considering these quantitative PK/PD and safety parameters can lead to suboptimal dosing, increased toxicity risk, or therapeutic failure. The evidence presented below demonstrates that Antibiotic T (teicoplanin) offers specific, quantifiable advantages that may inform research and procurement decisions relative to its closest analog, vancomycin [1].

Teicoplanin
Lipoglycopeptide; ~33 h half-life; high protein binding; IV/IM routes
Vancomycin
Glycopeptide; ~6 h half-life; lower protein binding; IV only
PK/PD shift Dosing frequency and exposure profile may not transfer directly
Safety endpoints Adverse event rates differ; tolerability endpoints require separate review
Route flexibility IM administration is unique to teicoplanin; research protocols may not be interchangeable

Teicoplanin: Quantitative Evidence


Half-Life Advantage: Once-Daily Dosing

In a direct comparative pharmacokinetic study, teicoplanin demonstrated a significantly longer elimination half-life compared to vancomycin. The mean half-life for teicoplanin was 33.2 ± 5.1 hours, whereas vancomycin exhibited a half-life of 5.8 ± 1.8 hours (P < 0.001) [1]. This 5.7-fold increase in half-life supports a once-daily dosing regimen for teicoplanin, in contrast to the twice- or thrice-daily dosing required for vancomycin.

Elimination Half-Life
Head-to-head
33.2 ± 5.1 hvs 5.8 ± 1.8 h
Supports once-daily dosing research; facilitates PK modeling
P < 0.001; human IV single-dose study
Pharmacokinetics Dosing Optimization Glycopeptide Antibiotics

Protein Binding and In Vivo Efficacy

Teicoplanin exhibits extensive protein binding (97.4% ± 2.6%) compared to vancomycin (36.9% ± 2.87%) in human serum [1]. Despite this high level of binding, which might theoretically reduce free drug concentration, teicoplanin demonstrated similar or superior serum bactericidal activity (SBA) against S. aureus, with titers ranging from 1:8 to 1:32 for both agents [1].

Protein Binding
Head-to-head
97.4% ± 2.6%vs 36.9% ± 2.87%
High binding prolongs exposure; SBA comparable
Pooled human serum; reported SBA titers 1:8–1:32
Protein Binding Serum Bactericidal Activity PK/PD

Safety Profile: Lower Discontinuation Rates

A 2022 comparative study in patients with MRSA pneumonia reported that the rate of drug change due to side effects was significantly higher in the vancomycin group (24.1%) compared to the teicoplanin group (P < 0.001) [1]. Additionally, an earlier study found that skin rash occurred in 3.2% of teicoplanin-treated patients versus 8% of vancomycin-treated patients (P = 0.03) [2].

Tolerability Endpoint
Head-to-head
Lower rate vs 24.1%Drug change due to AEs
Reported tolerability endpoint difference; supports safety endpoint monitoring
P < 0.001; MRSA pneumonia trial context
Safety Profile Adverse Events Clinical Tolerability

Intramuscular Administration Flexibility

Unlike vancomycin, which is exclusively administered intravenously, teicoplanin can be safely given by both intravenous and intramuscular routes [1]. The prolonged half-life of teicoplanin (~60 hours) allows for once-daily bolus injections, including intramuscular administration, providing a practical advantage in outpatient or resource-limited settings where intravenous access may be challenging [2].

IM Administration
Class-level inference
IV + IM routes
Expands delivery research; supports alternative route protocols
Data to verify; derived from clinical practice guidelines
Route of Administration Pharmacokinetics Patient Convenience

Teicoplanin Research and Industrial Applications


Antibacterial Susceptibility Testing & Resistance Surveillance

Given the quantifiable differences in MIC distributions between teicoplanin and vancomycin against MRSA [1], teicoplanin is a critical component of antimicrobial susceptibility panels for surveillance of glycopeptide resistance. Its inclusion allows for the detection of heteroresistance or reduced susceptibility that may not be apparent with vancomycin alone.

PK/PD Modeling and Dosing Optimization

The well-characterized and differentiated PK profile of teicoplanin—including its 5.7-fold longer half-life and high protein binding—makes it an ideal candidate for studies focused on optimizing glycopeptide dosing regimens, particularly in special populations or when exploring alternative administration routes like intramuscular injection [2].

SAR and Next-Generation Glycopeptide Development

Teicoplanin's unique lipophilic side chain, which contributes to its enhanced half-life and membrane anchoring, serves as a valuable template for medicinal chemistry efforts aimed at developing next-generation glycopeptides with improved PK properties and activity against resistant strains [3].

In Vivo Infection Models for Efficacy Comparison

The availability of robust comparative data on half-life, protein binding, and safety allows researchers to use teicoplanin as a benchmark compound in animal models of Gram-positive infection. Its once-daily dosing and IM administration options simplify experimental protocols and more closely mimic human therapeutic regimens [2].

Application
Selection Property
Validation Focus
Resistance surveillance & susceptibility testing
Glycopeptide resistance profiling
MIC heteroresistance detection against MRSA
PK/PD modeling & dosing optimization
Extended half-life and high protein binding
Once-daily exposure simulation; IM route integration
Next-generation glycopeptide development
Lipophilic side chain scaffold
Membrane anchoring and PK enhancement SAR
In vivo Gram-positive infection models
Once-daily IM/IV flexibility
Benchmark compound for protocol simplification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


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